molecular formula C22H20ClN7 B2440531 N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946348-05-6

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2440531
CAS No.: 946348-05-6
M. Wt: 417.9
InChI Key: QJBQRZGOMWKSJR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a useful research compound. Its molecular formula is C22H20ClN7 and its molecular weight is 417.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

A study by Ghodke et al. (2017) details the microwave-assisted synthesis of a series of compounds with structural similarities, focusing on their anticonvulsant activities. Such methodologies could be relevant for synthesizing and evaluating the anticonvulsant potential of "N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine" (Ghodke et al., 2017).

Antimycobacterial Agents

Biava et al. (2008) explored 1,5-Diphenylpyrrole derivatives for their antimycobacterial activity, which highlights the importance of structural modifications on biological activities. This approach might inform research into "this compound" for potential antimycobacterial applications (Biava et al., 2008).

Pteridine Derivatives

Albert (1979) reported on the synthesis of various pteridin-4-one derivatives, providing insights into synthetic routes that could be applicable to the synthesis of "this compound". This work underlines the chemical flexibility and potential applications of pteridine derivatives in medicinal chemistry (Albert, 1979).

Crystal Structure Analysis

Repich et al. (2017) synthesized and analyzed the crystal structure of a triazolopyrimidin-amine derivative, which could be a structural analog. Their work demonstrates the importance of understanding the molecular and crystal structures for potential applications in material science or drug design (Repich et al., 2017).

Radical Scavengers and Anti-inflammatory Properties

Pontiki et al. (2015) synthesized a series of N-substituted 2,4-diaminopteridines, evaluating them as antioxidants and for their anti-inflammatory properties. This study suggests potential therapeutic applications for structurally related compounds like "this compound" in combating diseases involving oxidative stress (Pontiki et al., 2015).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7/c23-16-6-8-17(9-7-16)26-21-19-20(25-11-10-24-19)27-22(28-21)30-14-12-29(13-15-30)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBQRZGOMWKSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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